1-[3-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenyl]azetidin-2-one
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Overview
Description
1-[3-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenyl]azetidin-2-one is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound features an azetidin-2-one core, which is a four-membered lactam ring, fused with an oxadiazole ring and an oxolane ring. The unique structure of this compound makes it a promising candidate for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenyl]azetidin-2-one typically involves multiple steps. One common method involves the preparation of 2-amino-1,3,4-oxadiazole derivatives by reacting semicarbazides or thiosemicarbazides with aldehydes in the presence of acetic acid as a catalyst . The resulting Schiff bases are then treated with chloroacetyl chloride and triethylamine to form the azetidin-2-one derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of appropriate solvents and catalysts. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising its quality.
Chemical Reactions Analysis
Types of Reactions
1-[3-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenyl]azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its existing structure.
Reduction: Reduction reactions can be used to convert certain functional groups within the compound to more reactive forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biology: It has shown promise as an antimicrobial and antioxidant agent.
Medicine: Research has indicated potential anticancer properties, making it a candidate for drug development.
Industry: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[3-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenyl]azetidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s azetidin-2-one core is known to inhibit certain enzymes, disrupting cellular processes and leading to its observed biological effects. The oxadiazole ring may also contribute to its activity by enhancing its binding affinity to target proteins.
Comparison with Similar Compounds
Similar Compounds
1-(3,4,5-Trimethoxyphenyl)azetidin-2-one: This compound shares the azetidin-2-one core but has different substituents, leading to variations in its biological activity.
2-(4-Hydroxyphenyl)-3-(5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)thiazolidin-4-one: This compound features a thiazolidin-4-one ring instead of an azetidin-2-one ring, resulting in different pharmacological properties.
Uniqueness
1-[3-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenyl]azetidin-2-one is unique due to its combination of an azetidin-2-one core with an oxadiazole and oxolane ring. This structural arrangement imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
1-[3-[5-(oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenyl]azetidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c19-13-6-7-18(13)11-4-1-3-10(9-11)14-16-15(21-17-14)12-5-2-8-20-12/h1,3-4,9,12H,2,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSMHSVXXBFOUKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=NC(=NO2)C3=CC(=CC=C3)N4CCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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